![molecular formula C9H11BrN2O2 B2629749 4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197827-99-7](/img/structure/B2629749.png)

4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1031. It is intended for research use only1.

Synthesis Analysis

While specific synthesis methods for “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” were not found, similar compounds such as “2-Bromopyridin-3-amine” and “4-Amino-3-bromopyridine” have been synthesized and studied23. Further research and experimentation would be required to determine the optimal synthesis method for this specific compound.

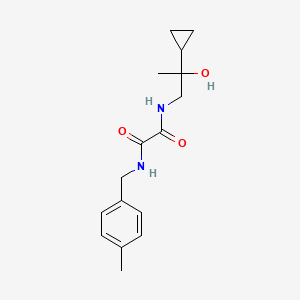

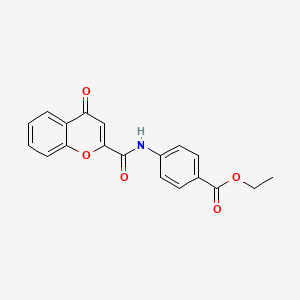

Molecular Structure Analysis

The molecular structure of “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” consists of a pyridine ring attached to an oxolane ring via an oxygen atom1. The pyridine ring carries a bromine atom and the oxolane ring carries an amine group1.

Chemical Reactions Analysis

The specific chemical reactions involving “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not available in the current literature. However, similar compounds such as “2-Bromopyridin-3-amine” and “4-Amino-3-bromopyridine” have been used in various chemical reactions23.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not fully documented. However, it is known that its molecular weight is 259.1031.

科学的研究の応用

Catalysis and Chemical Reactions

- The compound has been used as a substrate in copper-catalyzed amination reactions, showcasing excellent yields and mild reaction conditions, indicating its utility in chemical synthesis processes (Lang et al., 2001).

- Palladium-Xantphos complexes have been utilized to catalyze the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, yielding high chemoselectivity and isolated yields, demonstrating the compound's relevance in selective chemical transformation (Ji et al., 2003).

Mechanistic Studies in Organic Synthesis

- The amination mechanisms of various bromopyridines, including the conversion of 4-bromopyridine-N-oxides, have been studied, providing insights into SNAr2 (AE) reaction patterns, which are essential for understanding the reactivity and pathways in organic synthesis (Martens & Hertog, 2010).

- Investigations into the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines have unraveled the mechanisms of ring closure reactions in auto-tandem amination, shedding light on the interplay between Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).

Safety And Hazards

The safety and hazards associated with “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” are not well-documented. It is recommended to handle this compound with appropriate safety measures.

将来の方向性

The future research directions for “4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine” could involve exploring its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Further studies could also focus on determining its physical and chemical properties, as well as safety and hazards.

Please note that this information is based on the current available data and further research may provide additional insights.

特性

IUPAC Name |

4-(5-bromopyridin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-6-1-2-9(12-3-6)14-8-5-13-4-7(8)11/h1-3,7-8H,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOOCFQPKZACAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OC2=NC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2629667.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)

![5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2629674.png)

![2-(3,4-Dichlorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2629677.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2629679.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)